Mesaconic acid

Description

This compound has been reported in Arabidopsis thaliana, Saxifraga stolonifera, and other organisms with data available.

Properties

IUPAC Name |

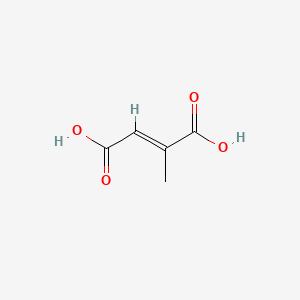

(E)-2-methylbut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEGQIOMVPPMNR-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883407 | |

| Record name | 2-Butenedioic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mesaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

26.3 mg/mL at 18 °C | |

| Record name | Mesaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-24-8, 498-23-7, 7407-59-2 | |

| Record name | Mesaconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesaconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mesaconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citraconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid, 2-methyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesaconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-2-butenedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESACONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90UTM639KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 202 °C | |

| Record name | Mesaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Mesaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, systematically known as (E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid that plays a role as a human and plant metabolite.[1] It is an isomer of itaconic acid and citraconic acid, differing in the position of the double bond.[2][3] First studied in 1874, this compound is now recognized for its involvement in biological processes such as the biosynthesis of vitamin B12 and as a competitive inhibitor of fumarate reduction.[4] Its chemical structure and properties make it a subject of interest in various fields, including organic synthesis, metabolomics, and drug development. This guide provides a comprehensive overview of the key chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Chemical and Physical Properties

This compound is a colorless, crystalline solid at room temperature.[5] A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Source |

| IUPAC Name | (E)-2-Methylbut-2-enedioic acid | [1] |

| Synonyms | Methylfumaric acid, Citronic acid | [4][6] |

| CAS Number | 498-24-8 | [1] |

| Molecular Formula | C₅H₆O₄ | [1] |

| Molecular Weight | 130.10 g/mol | [1][5] |

| Appearance | White to off-white solid/powder | [7][8] |

Physicochemical Data

| Property | Value | Conditions | Source |

| Melting Point | 200-202 °C | [1][7][9] | |

| 204-205 °C | [5][10] | ||

| Boiling Point | 250 °C (decomposes) | [5][9][10] | |

| 336.60 °C | @ 760.00 mm Hg (estimated) | [4][11] | |

| Density | 1.31 g/cm³ | [5] | |

| 1.466 g/cm³ | [9][10] | ||

| Water Solubility | 26.3 mg/mL | at 18 °C | [1][4] |

| 2.7 g / 100 g water | at 18 °C | [10] | |

| 117.9 g / 100 g water | at boiling point | [10] | |

| pKa₁ | 3.09 | at 25 °C | [7][9] |

| pKa₂ | 4.75 | [12] | |

| LogP | 0.540 (estimated) | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectrum

-

Solvent: D₂O

-

Frequency: 600 MHz

-

Shifts (ppm): 6.46 (s, 1H), 1.92 (s, 3H)[1]

¹³C NMR Spectrum

Detailed ¹³C NMR data can be found in various spectral databases. The spectrum typically shows signals for the two carboxylic acid carbons, the two sp² hybridized carbons of the double bond, and the methyl carbon.

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound and a standard synthesis procedure.

Synthesis of this compound

A reliable method for the synthesis of this compound is through the isomerization of citraconic anhydride.[4][13]

Procedure:

-

In a 500-mL Erlenmeyer flask, combine 100 g (0.89 mole) of citraconic anhydride, 100 mL of water, and 150 mL of dilute nitric acid (prepared by mixing 1 part concentrated nitric acid with 4 parts water by volume).

-

Heat the mixture and evaporate the solution until the appearance of red fumes. The final volume will be approximately 250 mL. This step is crucial for the rearrangement to occur.

-

Cool the solution in an ice bath to induce crystallization of this compound.

-

Collect the crystals by vacuum filtration.

-

Concentrate the mother liquor to 150 mL and cool to obtain a second crop of crystals.

-

Further concentrate the mother liquor to 50 mL to yield more product.

-

Combine all the collected product and recrystallize from 100 mL of water.

-

The expected yield of this compound with a melting point of 203–205 °C is 50–60 g (43–52% of the theoretical amount).[4]

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.[2][14][15]

Procedure:

-

Finely powder a small sample of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 200 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[14] A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.[14]

Determination of Solubility

The solubility of this compound in water can be determined by the shake-flask method.[16]

Procedure:

-

Prepare a saturated solution of this compound in deionized water at a specific temperature (e.g., 18 °C) by adding an excess amount of the solid to a known volume of water in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as titration with a standardized solution of sodium hydroxide or by UV-Vis spectrophotometry after creating a calibration curve.

-

Calculate the solubility in mg/mL or g/100 mL.

Determination of pKa

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.[17]

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The two equivalence points corresponding to the neutralization of the two carboxylic acid groups will be observed as steep inflections in the curve.

-

The pKa values can be determined from the pH at the half-equivalence points. The pH at the first half-equivalence point corresponds to pKa₁, and the pH at the second half-equivalence point corresponds to pKa₂.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). The number of scans will depend on the sample concentration.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. The spectral width should be set to cover the typical range for organic molecules (0-220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.

-

Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Signaling Pathways and Logical Relationships

This compound is an intermediate in several important metabolic pathways. The following diagrams, generated using Graphviz, illustrate its role in these biochemical processes.

Glutamate Fermentation via the Methylaspartate Pathway

In some anaerobic bacteria, glutamate is fermented to acetate and pyruvate. This pathway involves the vitamin B12-dependent enzyme glutamate mutase, which catalyzes the reversible isomerization of (S)-glutamate to (2S,3S)-3-methylaspartate.[9] 3-methylaspartate is then deaminated to mesaconate.

Caption: Glutamate fermentation pathway leading to the formation of mesaconate.

Mesaconyl-CoA in the 3-Hydroxypropionate Bi-Cycle

In some autotrophic bacteria, mesaconyl-CoA is an intermediate in the 3-hydroxypropionate bi-cycle for CO₂ fixation. Mesaconyl-CoA hydratase catalyzes the reversible hydration of mesaconyl-CoA to β-methylmalyl-CoA.[18][19]

Caption: The interconversion of β-methylmalyl-CoA and mesaconyl-CoA.

Conclusion

This compound possesses a unique set of chemical and physical properties that are well-characterized. Its role as a metabolite in key biochemical pathways highlights its importance in the biological sciences. The experimental protocols detailed in this guide provide a framework for the reliable determination of its properties, which is essential for its application in research and development. The continued study of this compound and its derivatives holds potential for advancements in various scientific disciplines, including the development of new therapeutics and bio-based materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pennwest.edu [pennwest.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PATHWAY FOR THE DISSIMILATION OF ITACONIC AND MESACONIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. byjus.com [byjus.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lifescienceglobal.com [lifescienceglobal.com]

- 18. researchgate.net [researchgate.net]

- 19. Crystal Structure of Mesaconyl-CoA Hydratase from Methylorubrum extorquens CM4 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Mesaconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconic acid, a dicarboxylic acid first described in the 19th century, has a rich history intertwined with the development of stereochemistry. Initially identified as an isomer of maleic and fumaric acids, its unique chemical properties and biological significance have continued to attract scientific interest. This technical guide provides an in-depth overview of the history, discovery, and key experimental protocols related to this compound. It further explores its role in biological pathways, including its involvement in vitamin B12 biosynthesis and as a competitive inhibitor of fumarate reductase. Quantitative data from various synthesis methods are summarized, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, systematically named (2E)-2-methylbut-2-enedioic acid, is an unsaturated dicarboxylic acid. Its discovery and characterization were pivotal in the early days of organic chemistry, contributing significantly to the understanding of geometric isomerism. Beyond its fundamental chemical interest, this compound has been identified as a metabolite in certain biological pathways, highlighting its relevance in biochemistry and potential applications in drug development. This guide aims to provide a comprehensive technical resource on the history and discovery of this compound, complete with detailed experimental protocols and visual representations of its chemical and biological interactions.

History and Discovery

The study of this compound is deeply rooted in the pioneering work of Jacobus Henricus van 't Hoff in 1874. While he did not isolate this compound for the first time, his theoretical framework laid the groundwork for understanding its structure and relationship to other isomers.[1][2] Van 't Hoff's proposition of a tetrahedral carbon atom was a revolutionary concept that explained the existence of stereoisomers.[2] He applied this theory to explain the isomerism of unsaturated acids like maleic and fumaric acid, which have the same chemical formula but different spatial arrangements of their atoms.[1] this compound, along with citraconic acid, were subsequently understood to be methyl-substituted derivatives of fumaric and maleic acid, respectively, exhibiting the same principles of cis-trans isomerism.

Early research focused on the conversion of other organic acids into this compound. It was recognized as one of several isomeric carboxylic acids that could be obtained from citric acid.[3] Various methods were developed for its synthesis, including the heat-induced isomerization of citraconic acid in the presence of dilute nitric acid.[1]

Chemical Synthesis of this compound

Several methods for the synthesis of this compound have been documented over the years. The following table summarizes some of the key historical and modern synthetic approaches with their reported yields.

| Precursor | Reagents and Conditions | Yield (%) | Reference |

| Citraconic Anhydride | Water, dilute Nitric Acid, evaporation | 43-52% | [1] |

| Citric Acid | Dehydration and decarboxylation to itaconic anhydride, isomerization to citraconic anhydride, hydrolysis and acid-catalyzed isomerization | Not specified | [3] |

| Maleic Acid | Acid catalysis, heat | ~85% (for fumaric acid) | [4] |

| Itaconic Acid | Isomerization | Not specified | [5] |

Detailed Experimental Protocol: Synthesis from Citraconic Anhydride

The following protocol is adapted from Organic Syntheses, a reputable source for reliable chemical preparations.[1]

Materials:

-

Citraconic anhydride (100 g, 0.89 mole)

-

Water (100 cc)

-

Dilute nitric acid (1 part concentrated nitric acid to 4 parts water by volume, 150 cc)

-

500-cc Erlenmeyer flask

-

Filter apparatus

-

Recrystallization solvent (water)

Procedure:

-

A mixture of 100 g of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid is placed in a 500-cc Erlenmeyer flask.

-

The mixture is evaporated until the appearance of red fumes. The volume at this point is typically around 250 cc.

-

The solution is then cooled, and the precipitated this compound is collected on a filter.

-

The mother liquor is evaporated to 150 cc and cooled again to collect a second crop of crystals.

-

A further concentration of the mother liquor to 50 cc yields more product.

-

The entire product is combined and recrystallized from 100 cc of water.

-

The final yield of this compound, with a melting point of 203–205°C, is between 50–60 g (43–52% of the theoretical amount).[1]

Logical Workflow for this compound Synthesis from Citric Acid:

Biological Significance and Signaling Pathways

This compound is not merely a laboratory curiosity; it plays a role in several biological processes. It has been identified as a metabolite in certain microorganisms and is known to interact with specific enzymes.

Role in Vitamin B12 Biosynthesis

This compound is an intermediate in the complex biosynthetic pathway of vitamin B12 (cobalamin) in some anaerobic microorganisms.[3] The pathway is extensive, involving numerous enzymatic steps. While a detailed depiction of the entire pathway is beyond the scope of this guide, the following diagram illustrates the conceptual involvement of this compound. The conversion of glutamate to mesaconate is a key step in this process.

Competitive Inhibition of Fumarate Reductase

This compound acts as a competitive inhibitor of fumarate reductase, an enzyme that catalyzes the reduction of fumarate to succinate.[3] This inhibition is due to the structural similarity between this compound and the enzyme's natural substrate, fumarate. The methyl group on this compound likely interferes with the proper binding and catalytic activity of the enzyme.

Dissimilation in Pseudomonas species

Studies on Pseudomonas have revealed a metabolic pathway for the dissimilation of itaconic and mesaconic acids. This pathway involves the interconversion of itaconate, mesaconate, and citramalate, ultimately leading to the formation of common metabolic intermediates like succinate.[2]

Conclusion

From its theoretical conception in the foundational days of stereochemistry to its identification as a key metabolite in complex biological pathways, this compound continues to be a molecule of significant interest. The historical context of its discovery provides a fascinating glimpse into the evolution of organic chemistry. The availability of reliable synthetic protocols, such as the one detailed from Organic Syntheses, enables further research into its properties and potential applications. For drug development professionals, the role of this compound as an enzyme inhibitor and a metabolic intermediate suggests avenues for the design of novel therapeutic agents. The visual representations of its synthesis and biological interactions provided in this guide are intended to serve as a valuable resource for researchers and scientists in their ongoing exploration of this multifaceted molecule.

References

Mesaconic Acid Biosynthesis in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, an unsaturated dicarboxylic acid, is a valuable platform chemical with applications in the production of polymers, resins, and pharmaceuticals. As the demand for sustainable and bio-based chemicals grows, microbial biosynthesis of this compound has emerged as a promising alternative to traditional chemical synthesis routes. This technical guide provides a comprehensive overview of the core metabolic pathways involved in this compound production in microorganisms, detailed experimental protocols for key assays, and a summary of quantitative production data.

Core Biosynthetic Pathways

Microorganisms primarily utilize two key pathways for the biosynthesis of this compound: the Glutamate Mutase Pathway and the Citramalate Pathway . Metabolic engineering efforts have focused on expressing the necessary enzymes from these pathways in well-characterized host organisms like Escherichia coli.

Glutamate Mutase Pathway

This pathway is a direct route to this compound starting from the common amino acid, L-glutamate. It involves a two-step enzymatic conversion. This pathway is found in nature in organisms such as Clostridium tetanomorphum.[1]

The key enzymatic reactions are:

-

L-Glutamate to (2S,3S)-3-Methylaspartate: This isomerization is catalyzed by Glutamate Mutase (EC 5.4.99.1) , a complex enzyme that requires adenosylcobalamin (a form of vitamin B12) as a cofactor. The enzyme consists of two subunits, GlmE and GlmS.[2]

-

(2S,3S)-3-Methylaspartate to Mesaconate: The deamination of 3-methylaspartate to yield this compound and ammonia is catalyzed by 3-Methylaspartate Ammonia-Lyase (MAL, EC 4.3.1.2) .[3]

Metabolic engineering strategies for this pathway in hosts like E. coli have focused on the heterologous expression of the glutamate mutase and 3-methylaspartate ammonia-lyase genes.[1][4]

Citramalate Pathway

This pathway utilizes central metabolic intermediates, pyruvate and acetyl-CoA, to produce citramalate, which is then converted to this compound.

The key enzymatic reactions are:

-

Pyruvate + Acetyl-CoA to (R)-Citramalate: This condensation reaction is catalyzed by Citramalate Synthase (CimA, EC 2.3.1.182) .[5]

-

(S)-Citramalate to Mesaconate: The dehydration of citramalate to form mesaconate is catalyzed by Mesaconase (EC 4.2.1.34) . It's important to note that some class I fumarases exhibit promiscuous mesaconase activity, catalyzing the reversible hydration of mesaconate to (S)-citramalate.[1][6]

In some metabolic contexts, citramalate can also be dehydrated to citraconate by 3-isopropylmalate dehydratase.[7]

Quantitative Data on Microbial Production

Metabolic engineering efforts have led to significant improvements in this compound and its precursor, itaconic acid, production in various microbial hosts. The following table summarizes key quantitative data from published studies.

| Product | Microorganism | Pathway | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| This compound | E. coli | Glutamate Mutase | Glutamate | 7.81 | - | - | [1] |

| This compound | E. coli | Glutamate Mutase | Glucose | 6.96 | - | - | [1] |

| This compound | E. coli | Glutamate Mutase | Glucose | 23.1 | 0.46 | - | [8] |

| Itaconic Acid | Aspergillus terreus | TCA Cycle intermediate | Glucose | 86.2 | 0.48 | 0.51 | [9][10] |

| Itaconic Acid | Aspergillus terreus | TCA Cycle intermediate | Corn Starch | 60.0 | 0.5 | - | [9] |

| Itaconic Acid | Ustilago maydis | TCA Cycle intermediate | Glucose | 44.5 | 0.24 | 0.74 | [11] |

| Citramalate | E. coli | Citramalate Synthase | Glucose | 82 | 0.48 | 1.85 | [12] |

| Citramalate | E. coli | Citramalate Synthase | Glucose | 14.9 | - | - | [7] |

Experimental Protocols

Shake Flask Fermentation for this compound Production in E. coli

This protocol provides a general procedure for the cultivation of engineered E. coli for this compound production in shake flasks.

Materials:

-

Engineered E. coli strain

-

Luria-Bertani (LB) medium

-

Production medium (e.g., M9 minimal medium supplemented with glucose, a nitrogen source, and trace metals)

-

Antibiotics (as required for plasmid maintenance)

-

Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

-

Sterile baffled shake flasks

-

Incubator shaker

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain from an agar plate into a culture tube containing 5 mL of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200-250 rpm.

-

Production Culture: Inoculate 50 mL of production medium in a 250 mL baffled shake flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

-

Induction: Grow the culture at 37°C with shaking until the OD600 reaches a desired level (e.g., 0.6-0.8). Induce gene expression by adding the appropriate concentration of the inducer (e.g., 0.1-1 mM IPTG).

-

Fermentation: Continue the incubation at a lower temperature (e.g., 30°C) for 24-72 hours.

-

Sampling: Aseptically withdraw 1 mL samples at regular intervals (e.g., every 12 hours).

-

Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for this compound concentration using HPLC. Measure the OD600 of the culture to monitor cell growth.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in fermentation broth.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase: e.g., 5 mM H₂SO₄ or a buffered aqueous solution with an organic modifier like acetonitrile or methanol.

-

This compound standard

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Filter the fermentation supernatant through a 0.22 µm syringe filter to remove any particulate matter. Dilute the sample with the mobile phase if the concentration of this compound is expected to be high.

-

Standard Curve Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L) in the mobile phase.

-

HPLC Analysis:

-

Set the column temperature (e.g., 30-40°C).

-

Set the mobile phase flow rate (e.g., 0.5-1.0 mL/min).

-

Set the UV detection wavelength to approximately 210-220 nm.

-

Inject a fixed volume (e.g., 10-20 µL) of the standards and samples onto the column.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Integrate the peak area for each standard and sample.

-

Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

-

Enzyme Assays

This assay measures the activity of glutamate mutase by coupling the formation of 3-methylaspartate to its subsequent conversion to mesaconate by 3-methylaspartate ammonia-lyase, which can be monitored spectrophotometrically.[2][13]

Principle: Glutamate --(Glutamate Mutase)--> 3-Methylaspartate --(3-Methylaspartate Ammonia-Lyase)--> Mesaconate + NH₃ The formation of mesaconate is monitored by the increase in absorbance at 240 nm.

Reagents:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-glutamate solution

-

Adenosylcobalamin (coenzyme B12) solution

-

Excess of purified 3-methylaspartate ammonia-lyase

-

Glutamate mutase enzyme preparation

Procedure:

-

Prepare a reaction mixture containing the assay buffer, L-glutamate, and adenosylcobalamin.

-

Add an excess of 3-methylaspartate ammonia-lyase to the mixture.

-

Initiate the reaction by adding the glutamate mutase enzyme preparation.

-

Immediately monitor the increase in absorbance at 240 nm in a spectrophotometer at a constant temperature (e.g., 37°C).

-

Calculate the enzyme activity based on the initial linear rate of absorbance change, using the molar extinction coefficient of mesaconate at 240 nm.

This assay directly measures the activity of MAL by monitoring the formation of mesaconate from 3-methylaspartate.[14]

Principle: (2S,3S)-3-Methylaspartate --(MAL)--> Mesaconate + NH₃ The formation of mesaconate is monitored by the increase in absorbance at 240 nm.

Reagents:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

DL-threo-3-methylaspartic acid solution

-

MAL enzyme preparation

Procedure:

-

Prepare a reaction mixture containing the assay buffer and 3-methylaspartic acid.

-

Initiate the reaction by adding the MAL enzyme preparation.

-

Monitor the increase in absorbance at 240 nm at a constant temperature.

-

Calculate the enzyme activity from the initial linear rate of absorbance increase.

This assay measures the activity of citramalate synthase by quantifying the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[7][15]

Principle: Pyruvate + Acetyl-CoA --(Citramalate Synthase)--> (R)-Citramalate + CoA-SH CoA-SH + DTNB --> TNB²⁻ (yellow) + CoA-S-S-TNB The formation of the yellow product, 2-nitro-5-thiobenzoate (TNB²⁻), is monitored at 412 nm.

Reagents:

-

Assay buffer (e.g., 100 mM TES buffer, pH 7.5)

-

Pyruvate solution

-

Acetyl-CoA solution

-

DTNB solution

-

Citramalate synthase enzyme preparation

Procedure:

-

Prepare a reaction mixture containing the assay buffer, pyruvate, and acetyl-CoA.

-

Initiate the reaction by adding the citramalate synthase enzyme preparation.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Add the DTNB solution to the reaction mixture.

-

Measure the absorbance at 412 nm.

-

Calculate the amount of CoA released using a standard curve of known CoA concentrations, and from this, determine the enzyme activity.

This assay measures the hydration of mesaconate to (S)-citramalate by monitoring the decrease in absorbance at 250 nm.[1]

Principle: Mesaconate + H₂O <--(Mesaconase)--> (S)-Citramalate The consumption of mesaconate is monitored by the decrease in absorbance at 250 nm.

Reagents:

-

Assay buffer (e.g., 100 mM MOPS/KOH, pH 6.9)

-

Mesaconate solution

-

Mesaconase enzyme preparation

Procedure:

-

Prepare a reaction mixture containing the assay buffer and mesaconate.

-

Initiate the reaction by adding the mesaconase enzyme preparation.

-

Monitor the decrease in absorbance at 250 nm at a constant temperature (e.g., 30°C).

-

Calculate the enzyme activity from the initial linear rate of absorbance decrease, using the molar extinction coefficient of mesaconate at 250 nm (ε = 2.26 mM⁻¹ cm⁻¹).

Conclusion

The microbial biosynthesis of this compound presents a sustainable and promising avenue for the production of this valuable chemical. The glutamate mutase and citramalate pathways are the two primary routes that have been successfully engineered in microorganisms. Continued research focusing on pathway optimization, enzyme engineering, and fermentation process development will be crucial for achieving economically viable and industrially scalable production of bio-based this compound. This guide provides a foundational understanding of the core principles and methodologies for researchers and professionals in the field.

References

- 1. Mesaconase Activity of Class I Fumarase Contributes to Mesaconate Utilization by Burkholderia xenovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mesaconase/Fumarase FumD in Escherichia coli O157:H7 and Promiscuity of Escherichia coli Class I Fumarases FumA and FumB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 11. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]

- 15. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Biosynthesis of Mesaconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, an unsaturated dicarboxylic acid, is a naturally occurring metabolite found in a variety of biological systems, from plants to microorganisms. While not as abundant or widely studied as its isomer, itaconic acid, this compound plays a significant role in specific metabolic pathways and is of growing interest for its potential applications in the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the known natural sources, biosynthesis, and analytical methodologies for this compound.

Natural Sources and Occurrence

This compound has been identified in both the plant and microbial kingdoms. Its presence is often linked to specific metabolic activities, such as amino acid fermentation and the degradation of other organic acids.

Plant Sources

Early reports identified this compound in the leaves of cabbage (Brassica oleracea)[1]. It has also been reported as a constituent of Saxifraga stolonifera, a perennial flowering plant.[2][3] While its precise physiological role in these plants is not fully elucidated, it is presumed to be an intermediate in their metabolic networks.

Microbial Sources

This compound is a key intermediate in the glutamate fermentation pathway of certain anaerobic bacteria, such as Clostridium tetanomorphum. In this pathway, glutamate is converted to mesaconate, which is then further metabolized. Additionally, some microorganisms that metabolize itaconic acid can convert it to this compound as part of their dissimilation pathway.[4]

Quantitative Data on this compound Occurrence

Quantitative data on the concentration of this compound in natural sources is scarce in publicly available literature. The table below is structured to present such data, but specific values are largely unreported and would require targeted, quantitative analytical studies.

| Natural Source | Organism/Tissue | Concentration Range | Analytical Method | Reference |

| Plant | Brassica oleracea (Cabbage) leaves | Data not readily available | GC-MS, HPLC | [1] |

| Plant | Saxifraga stolonifera | Data not readily available | HPLC-DAD-ESI/MSn | [2][3] |

| Microorganism | Clostridium tetanomorphum (Glutamate Fermentation) | Data not readily available | GC-MS, HPLC |

Biosynthetic and Metabolic Pathways

This compound is primarily known to be involved in two key metabolic pathways: the fermentation of glutamate and the metabolism of itaconic acid.

Glutamate Fermentation Pathway

In certain anaerobic bacteria, L-glutamate is fermented to acetate and butyrate, with this compound as a crucial intermediate. This pathway involves the conversion of glutamate to (S)-β-methylaspartate, which is then deaminated to form mesaconate.

Caption: Glutamate fermentation pathway leading to this compound.

Itaconic Acid Dissimilation Pathway

Some microorganisms can utilize itaconic acid as a carbon source. In these organisms, itaconic acid is converted to itaconyl-CoA, which is then isomerized to mesaconyl-CoA. Mesaconyl-CoA is subsequently hydrated to form citramalyl-CoA, which can then enter central metabolism.

Caption: Dissimilation pathway of itaconic acid involving this compound.

Experimental Protocols

The accurate quantification of this compound from biological matrices requires robust extraction and analytical methods. The following sections outline generalized protocols for the analysis of this compound from plant and microbial samples.

Extraction of this compound from Plant Tissue

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Extraction solvent: 80% methanol or a mixture of methanol, isopropanol, and water

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or anion exchange)

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Procedure:

-

Sample Collection and Homogenization: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

Extraction: To approximately 100 mg of the homogenized powder, add 1 mL of pre-chilled extraction solvent. Vortex vigorously for 1 minute.

-

Incubation and Centrifugation: Incubate the mixture on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

SPE Cleanup (Optional but Recommended): For cleaner samples, pass the supernatant through a conditioned SPE cartridge. For C18 cartridges, condition with methanol followed by water. For anion exchange cartridges, follow the manufacturer's instructions. Elute the organic acids according to the cartridge protocol.

-

Drying and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for HPLC).

Extraction of this compound from Microbial Culture

This protocol is suitable for the analysis of intracellular or extracellular this compound from bacterial or fungal cultures.

Materials:

-

Microbial culture broth

-

Centrifuge

-

Extraction solvent: Cold methanol or a chloroform/methanol/water mixture

-

Bead beater (for intracellular metabolites)

-

Syringe filters (0.22 µm)

Procedure:

-

Separation of Cells and Supernatant: Centrifuge the culture broth at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cells.

-

Extracellular Analysis: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris. The filtered supernatant can be directly analyzed or further purified by SPE if necessary.

-

Intracellular Extraction (Quenching and Lysis):

-

Rapidly quench the metabolism of the cell pellet by resuspending it in a cold quenching solution (e.g., 60% methanol at -40°C).

-

Centrifuge again to pellet the quenched cells.

-

Lyse the cells to release intracellular metabolites. This can be achieved by methods such as bead beating in a cold extraction solvent.

-

-

Centrifugation and Collection: Centrifuge the cell lysate to pellet cell debris. Collect the supernatant containing the intracellular metabolites.

-

Drying and Reconstitution: Evaporate the solvent and reconstitute the extract in a suitable solvent for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of organic acids.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column or an ion-exchange column designed for organic acid analysis

Chromatographic Conditions (Example for Reversed-Phase):

-

Mobile Phase: An aqueous solution of a dilute acid (e.g., 0.1% phosphoric acid or formic acid) in water. Isocratic or gradient elution with an organic modifier like acetonitrile may be used for better separation.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 30 - 40°C

-

Detection Wavelength: 210 nm (for the carboxyl group)

-

Injection Volume: 5 - 20 µL

Quantification:

-

Prepare a standard curve of this compound of known concentrations.

-

Analyze the standards and samples under the same HPLC conditions.

-

Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for metabolite analysis, but requires derivatization of non-volatile compounds like this compound.[5]

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Derivatization (Silylation):

-

Dry the extracted sample completely under nitrogen.

-

Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for complete derivatization.

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

-

Carrier Gas: Helium

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Scan Range: m/z 50-600

Quantification:

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

Generate a standard curve with derivatized this compound standards.

-

Analyze samples and quantify based on the peak area ratio of the analyte to the internal standard.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring dicarboxylic acid found in specific plant and microbial metabolic pathways. While its quantitative occurrence in nature is not well-documented, established analytical techniques such as HPLC and GC-MS can be readily adapted for its accurate measurement. Further research into the biosynthesis and physiological roles of this compound in various organisms will be crucial for unlocking its potential in industrial and pharmaceutical applications. The protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and professionals in the field.

References

- 1. Note on the isolation of this compound from cabbage leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Rapid analysis of the bioactive components in Saxifraga stolonifera, an edible and medicinal herb with anti-tumor effects, by HPLC-DAD, ESI/MSn | Journal of Applied Botany and Food Quality [ojs.openagrar.de]

- 4. PATHWAY FOR THE DISSIMILATION OF ITACONIC AND MESACONIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mesaconic Acid in Vitamin B12-Dependent Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesaconic acid is not a direct precursor in the de novo biosynthesis of vitamin B12 (cobalamin). The intricate synthesis of the vitamin B12 corrin ring originates from uroporphyrinogen III and does not involve this compound as an intermediate. However, this compound is intrinsically linked to vitamin B12 through its role in specific metabolic pathways where a vitamin B12-dependent enzyme, 2-methyleneglutarate mutase, is a key catalyst. This enzyme, utilizing a cobamide coenzyme, is crucial in the fermentation of glutamate and nicotinate in certain anaerobic bacteria, such as Clostridium tetanomorphum and Eubacterium barkeri. This technical guide elucidates the precise role of this compound in these vitamin B12-dependent metabolic contexts, providing detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and drug development endeavors.

The Indirect Association of this compound with Vitamin B12

Contrary to any misconception, this compound does not serve as a building block for the vitamin B12 molecule. Its significance in the context of vitamin B12 arises from its position as a downstream product in metabolic pathways that feature vitamin B12-dependent enzymes. Specifically, in the glutamate fermentation pathway of organisms like Clostridium tetanomorphum, glutamate is converted to (S)-β-methylaspartate, which is then deaminated by 3-methylaspartate ammonia-lyase to yield mesaconate[1][2]. This pathway's initial rearrangement of glutamate is catalyzed by a vitamin B12-dependent enzyme, glutamate mutase.

Furthermore, the related compound, 2-methyleneglutarate, is the substrate for another vitamin B12-dependent enzyme, 2-methyleneglutarate mutase (EC 5.4.99.4). This enzyme catalyzes the reversible isomerization of 2-methyleneglutarate to (R)-3-methylitaconate, a key step in the nicotinate fermentation pathway of Eubacterium barkeri[3][4][5].

Quantitative Data on 2-Methyleneglutarate Mutase and Related Reactions

The following table summarizes key quantitative data for the enzymes central to the metabolic pathways involving this compound and its isomers in the context of vitamin B12-dependent reactions.

| Enzyme | Organism | Substrate(s) | Product(s) | Cofactor(s) | Km (mM) | kcat (s-1) | Ki (mM) | Equilibrium Constant (Kapp) | Reference(s) |

| 2-Methyleneglutarate Mutase | Eubacterium barkeri | 2-Methyleneglutarate | (R)-3-Methylitaconate | Adenosylcobalamin | ND | ND | ND | 0.26 ± 0.04 | [6] |

| 2-Methyleneglutarate Mutase | Eubacterium barkeri | (R)-3-Methylitaconate | 2-Methyleneglutarate | Adenosylcobalamin | ND | ND | ND | - | [6] |

| 3-Methylitaconate Δ-Isomerase | Eubacterium barkeri | (R)-3-Methylitaconate | 2,3-Dimethylmaleate | None | ND | ND | ND | 7.40 ± 0.21 | [6] |

| Glutamate Mutase | Clostridium cochlearium | 2-Methyleneglutarate | - | Adenosylcobalamin | - | - | 13 (noncompetitive) | - | [7] |

ND: Not Determined in the cited literature.

Experimental Protocols

Purification of 2-Methyleneglutarate Mutase from Clostridium barkeri

This protocol is based on the method described by Hartrampf and Buckel (1986).

Materials:

-

Frozen cell paste of Clostridium barkeri

-

Buffer A: 100 mM potassium phosphate, pH 7.2, containing 10 mM 2-mercaptoethanol

-

Buffer B: 10 mM potassium phosphate, pH 7.2, containing 10 mM 2-mercaptoethanol

-

DEAE-cellulose column

-

Hydroxyapatite column

-

Sephacryl S-300 gel filtration column

-

Ammonium sulfate

-

Standard protein assay reagents

Procedure:

-

Cell Lysis: Thaw frozen cells in Buffer A and disrupt by sonication or French press. Centrifuge at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionate the crude extract with ammonium sulfate. The protein precipitating between 40% and 60% saturation is collected by centrifugation and redissolved in a minimal volume of Buffer B.

-

DEAE-Cellulose Chromatography: Apply the redissolved protein fraction to a DEAE-cellulose column equilibrated with Buffer B. Elute the enzyme with a linear gradient of KCl (e.g., 0-0.5 M) in Buffer B.

-

Hydroxyapatite Chromatography: Pool the active fractions from the DEAE-cellulose column and apply to a hydroxyapatite column equilibrated with Buffer B. Elute with a linear gradient of potassium phosphate (e.g., 10-200 mM), pH 7.2.

-

Gel Filtration: Concentrate the active fractions and apply to a Sephacryl S-300 column equilibrated with Buffer A. Elute with Buffer A to separate proteins by size.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Continuous Spectrophotometric Assay for 2-Methyleneglutarate Mutase

This coupled enzyme assay continuously monitors the formation of 2,3-dimethylmaleate.

Principle: 2-Methyleneglutarate mutase converts 2-methyleneglutarate to (R)-3-methylitaconate. A coupling enzyme, 3-methylitaconate Δ-isomerase, then converts (R)-3-methylitaconate to 2,3-dimethylmaleate, which has a significant absorbance at 240 nm.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.2

-

2-Methyleneglutarate solution (substrate)

-

Adenosylcobalamin (coenzyme)

-

Dithiothreitol (DTT)

-

Purified 2-methyleneglutarate mutase

-

Purified 3-methylitaconate Δ-isomerase (in excess)

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, a saturating concentration of 2-methyleneglutarate, adenosylcobalamin, DTT, and an excess of 3-methylitaconate Δ-isomerase.

-

Incubate the mixture at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume of purified 2-methyleneglutarate mutase.

-

Immediately monitor the increase in absorbance at 240 nm over time.

-

Calculate the initial reaction velocity using the molar extinction coefficient of 2,3-dimethylmaleate (Δε = 3.7 mM-1 cm-1)[6].

Signaling Pathways and Logical Relationships

Nicotinate Fermentation Pathway in Eubacterium barkeri

The following diagram illustrates the metabolic cascade for nicotinate fermentation, highlighting the central role of the vitamin B12-dependent 2-methyleneglutarate mutase.

Glutamate Fermentation (Methylaspartate Pathway)

This diagram outlines the methylaspartate pathway for glutamate fermentation, which involves the formation of mesaconate.

Experimental Workflow for Enzyme Purification and Assay

The logical flow from raw biological material to kinetic data is depicted below.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Two Pathways of Glutamate Fermentation by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KEGG PATHWAY Database [genome.jp]

- 5. 3-Methylaspartate ammonia-lyase as a marker enzyme of the mesaconate pathway for (S)-glutamate fermentation in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Searching for intermediates in the carbon skeleton rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate catalyzed by coenzyme B12-dependent 2-methyleneglutarate mutase from Eubacterium barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Mesaconic Acid in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconic acid, an isomer of the well-studied immunomodulatory metabolite itaconic acid, is emerging as a significant player in cellular metabolism and inflammation. Initially identified in the context of microbial metabolism, recent discoveries have highlighted its endogenous production in mammalian immune cells and its potent anti-inflammatory properties. Unlike itaconic acid, this compound does not inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle, making it an attractive therapeutic candidate with a potentially wider safety profile. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathways, immunomodulatory functions, and potential therapeutic applications. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of relevant metabolic and signaling pathways.

Introduction

This compound, also known as methylfumarate, is a dicarboxylic acid that has been known for its role in bacterial metabolism, particularly in the fermentation of glutamate.[1] It is structurally similar to other TCA cycle intermediates and is an isomer of itaconic and citraconic acids.[2] Recent research has revealed that this compound is synthesized in inflammatory macrophages from itaconic acid.[3][4] This discovery has spurred significant interest in its physiological roles in mammals, especially in the context of the immune response.

Studies have demonstrated that this compound exhibits potent anti-inflammatory effects, comparable to those of itaconic acid, by modulating cytokine production in macrophages.[1][4] A critical distinction, however, is that this compound does not inhibit succinate dehydrogenase (SDH), a key enzyme of the TCA cycle and electron transport chain.[4][5] This lack of SDH inhibition suggests that this compound may exert its immunomodulatory effects with fewer off-target metabolic consequences than itaconic acid, making it a promising molecule for therapeutic development against autoimmune and inflammatory diseases.[2][5]

Data Presentation

This section summarizes the available quantitative data related to this compound in a structured format for easy comparison.

Table 1: Quantitative Analysis of this compound and Related Metabolites

| Parameter | Value | Biological System | Reference |

| Lower Limit of Quantification (LLOQ) for this compound | 0.098 µM | HPLC-MS/MS | [3] |

| Concentration in Mouse Kidneys | ~1.5 µM | C57BL/6J wild-type mice | [6][7] |

| Concentration in Mouse Lymph Nodes | Not detected | C57BL/6J wild-type mice | [6][7] |

| Concentration in Mouse Brain | Not detected | C57BL/6J wild-type mice | [6][7] |

| Intracellular Concentration in LPS-stimulated RAW264.7 cells (24h) | Signal intensity significantly increased | Mouse macrophage cell line | [4] |

Table 2: Enzyme Kinetics of Mesaconyl-CoA Hydratase

| Enzyme Source | Specific Activity (µmol min⁻¹ mg⁻¹) | Optimal pH | Molecular Weight (kDa) | Reference |

| Chloroflexus aurantiacus | 1,300 (at 55°C) | 7.5 | ~80 (homodimer) | [8] |

| Rhodobacter sphaeroides | 1,400 (at 30°C) | 7.5 | ~80 (homodimer) | [8] |

Table 3: Comparative Effects of this compound and Itaconic Acid on Macrophage Cytokine Secretion

| Cytokine | Treatment (10 mM) | Effect on LPS-induced Secretion | Cell Type | Reference |

| IL-6 | This compound | Reduction | RAW264.7 cells | [1][4] |

| IL-6 | Itaconic Acid | Reduction | RAW264.7 cells | [1][4] |

| IL-12 | This compound | Reduction | Pro-inflammatory macrophages | [4] |

| IL-12 | Itaconic Acid | Reduction | Pro-inflammatory macrophages | [4] |

| CXCL10 | This compound | Increase | Pro-inflammatory macrophages | [4] |

| CXCL10 | Itaconic Acid | Increase | Pro-inflammatory macrophages | [4] |

| IL-1β | This compound | No impairment of secretion | BMDMs | [4] |

| IL-1β | Itaconic Acid | No impairment of secretion | BMDMs | [4] |

Metabolic Pathways Involving this compound

This compound is a key intermediate in several metabolic pathways, primarily in microorganisms, and is now understood to be part of mammalian immune cell metabolism.

Conversion from Itaconic Acid in Macrophages

In inflammatory macrophages, this compound is synthesized from itaconic acid.[3][4] Itaconic acid itself is produced from the TCA cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase.[4] The precise enzymatic mechanism for the conversion of itaconate to mesaconate in mammalian cells is still under investigation.

Bacterial Glutamate Fermentation (Methylaspartate Pathway)

In certain anaerobic bacteria, such as Clostridium tetanomorphum, this compound is an intermediate in the methylaspartate pathway for glutamate fermentation.[1] This pathway involves the conversion of glutamate to β-methylaspartate, which is then deaminated to form mesaconate. Mesaconate is subsequently hydrated to citramalate.

Dissimilation of Itaconic and Mesaconic Acids

Some bacteria, like Pseudomonas sp., can utilize itaconic and mesaconic acids as their sole carbon source.[9] This pathway involves the interconversion of itaconate, mesaconate, and citramalate, ultimately leading to the formation of succinate, which can then enter the central carbon metabolism.

Immunomodulatory Function of this compound

This compound has emerged as a significant modulator of the immune response, particularly in macrophages. Its anti-inflammatory effects are comparable to itaconic acid but with a distinct metabolic impact.

Anti-inflammatory Signaling

This compound exerts its anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines such as IL-6 and IL-12 in activated macrophages.[4] Concurrently, it can increase the production of the chemokine CXCL10.[4] The precise signaling pathway through which this compound mediates these effects is an active area of research, but it is known to be independent of NRF2 and ATF3 activation, which are pathways modulated by itaconic acid derivatives.[4] Unlike itaconic acid, this compound does not inhibit SDH, thus it does not lead to the accumulation of succinate, a pro-inflammatory signal.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is adapted from a sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay for the quantification of itaconate, mesaconate, and citraconate.[3][6]

Materials:

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Ultrapure water

-

Internal standards (e.g., stable isotope-labeled itaconic acid)

-

LC-MS/MS system (e.g., Thermo Quantis Plus UPLC-triple quadrupole)

-

C18 column (e.g., Phenomenex Kinetix C18, 100 × 3 mm)

Sample Preparation (for cell pellets or tissues):

-

Homogenize cell pellets or tissues in a cold extraction solvent (e.g., 80:20 MeOH:water) containing internal standards.

-

Incubate on ice for 10 minutes to allow for protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Mobile Phase A: 0.2% (v/v) formic acid in water.

-

Mobile Phase B: 0.2% (v/v) formic acid in methanol.

-

Gradient: A suitable gradient to separate the isomers (refer to[10] for a detailed gradient program).

-

Injection Volume: 2 µL.

-

MS Detection: Use selected reaction monitoring (SRM) in negative ion mode. The specific precursor and product ion transitions for this compound and the internal standard should be optimized.

LPS Stimulation of RAW264.7 Macrophages for Metabolomics

This protocol describes the stimulation of a macrophage cell line to induce an inflammatory state and subsequent metabolite extraction.[11][12][13]

Materials:

-

RAW264.7 macrophage cell line

-

DMEM or RPMI 1640 medium supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

Procedure:

-

Seed RAW264.7 cells in 6-well plates at a density of 1-2 x 10^6 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing the desired concentration of LPS (e.g., 10-100 ng/mL).

-

Incubate for the desired time period (e.g., 24 hours).

-

To harvest for metabolomics, quickly aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

Cytokine Quantification by ELISA

This protocol outlines the general steps for measuring cytokine levels in macrophage culture supernatants using a sandwich ELISA kit.[14][15]

Materials:

-

ELISA kit for the cytokine of interest (e.g., mouse IL-6, TNF-α)

-

Culture supernatants from control and treated macrophages

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (as provided in the kit)

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate five times.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate seven times.

-

Add TMB substrate and incubate in the dark until a color develops.

-

Add the stop solution to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH in cell or tissue lysates.[16][17]

Materials:

-

SDH Assay Kit (containing assay buffer, succinate, and a probe such as DCIP)

-

Cell or tissue homogenates

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates by homogenizing in the provided ice-cold assay buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Add the sample to a 96-well plate.

-

Prepare a reaction mix containing the assay buffer, succinate, and the probe according to the kit instructions.

-

Add the reaction mix to the wells containing the samples.

-

Immediately measure the absorbance at the specified wavelength (e.g., 600 nm for DCIP) in kinetic mode for 10-30 minutes.

-

The rate of decrease in absorbance is proportional to the SDH activity. Calculate the activity based on the change in absorbance over time and the extinction coefficient of the probe.

Conclusion and Future Directions

This compound is a newly appreciated metabolite in mammalian immunometabolism with significant potential as a therapeutic agent. Its ability to exert anti-inflammatory effects without inhibiting the central metabolic enzyme succinate dehydrogenase distinguishes it from its isomer, itaconic acid, and suggests a favorable safety profile. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the biological roles of this compound.

Future research should focus on elucidating the precise molecular mechanisms underlying the immunomodulatory effects of this compound. Identifying the specific cellular targets and signaling pathways will be crucial for the rational design of this compound-based therapeutics. Furthermore, in vivo studies in animal models of autoimmune and inflammatory diseases are needed to validate its therapeutic efficacy and safety. The continued exploration of this compound's role in cellular metabolism holds the promise of novel therapeutic strategies for a range of inflammatory conditions.

References

- 1. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. International team discovers endogenous anti-inflammatory substance - LCSB I Uni.lu [uni.lu]

- 3. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective against an overactive immune system - TU Braunschweig | Blogs [magazin.tu-braunschweig.de]

- 6. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate [twincore.de]

- 7. researchgate.net [researchgate.net]

- 8. tabaslab.com [tabaslab.com]

- 9. Cytokine Elisa [bdbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Two-stage metabolic remodelling in macrophages in response to lipopolysaccharide and interferon-γ stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 15. protocols.io [protocols.io]

- 16. abcam.cn [abcam.cn]

- 17. sunlongbiotech.com [sunlongbiotech.com]

The Anti-inflammatory Properties of Mesaconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary